tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H19N3O3 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves the introduction of the N-hydroxycarbamimidoyl group at the 3-position of a Boc-protected pyrrolidine ring. Key synthetic steps include:
- Starting Material: Boc-protected pyrrolidine derivatives, typically tert-butyl pyrrolidine-1-carboxylate.
- Functionalization: Introduction of the N-hydroxycarbamimidoyl moiety via reaction with hydroxylamine derivatives or amidoxime formation.
- Purification: Due to the polar nature of the N-hydroxycarbamimidoyl group, purification often requires column chromatography or crystallization techniques.
Specific Synthetic Routes
Route 1: Amidoxime Formation from Nitrile Precursors
A common approach involves converting a nitrile-functionalized Boc-pyrrolidine into the corresponding amidoxime:
- Synthesis of Nitrile Intermediate: Starting from a Boc-protected pyrrolidine bearing a nitrile group at the 3-position.
- Reaction with Hydroxylamine Hydrochloride: The nitrile is refluxed with hydroxylamine hydrochloride and sodium bicarbonate in ethanol, converting the nitrile to the N-hydroxycarbamimidoyl (amidoxime) group.
- Isolation and Purification: The product is purified by flash chromatography or recrystallization.
This method is supported by documented procedures in recent literature, where amidoximes are obtained in good yields under mild conditions.
Route 2: Direct Functionalization of Boc-Pyrrolidine
An alternative involves direct functionalization of Boc-pyrrolidine derivatives:
- Activation of the 3-Position: Through selective substitution or lithiation at the 3-position of the pyrrolidine ring.
- Introduction of the N-hydroxycarbamimidoyl Group: Via reaction with appropriate hydroxylamine derivatives or carbamimidoyl transfer reagents.
- Optimization of Reaction Conditions: Careful control of temperature, stoichiometry, and solvent is necessary to ensure regioselectivity and minimize side reactions.
This approach requires stringent purification protocols due to the polarity and potential instability of the N-hydroxycarbamimidoyl moiety.
Route 3: Suzuki–Miyaura Cross-Coupling Followed by Functional Group Transformation
In more complex synthetic schemes, the Boc-protected pyrrolidine core is constructed via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, followed by functional group transformations to install the N-hydroxycarbamimidoyl group:
- Cross-Coupling: Coupling of Boc-pyrrolidine pinacol esters with aryl or heteroaryl bromides.
- Boc Deprotection and Subsequent Functionalization: Removal of Boc protecting group followed by acylation or amidoxime formation.
- Final Amidoxime Formation: Conversion of nitrile intermediates to amidoximes via hydroxylamine treatment.
This multi-step sequence is well-documented for generating diverse pyrrolidine derivatives with high regio- and stereoselectivity.
Data Table: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : Likely C₁₇H₂₄IN₃O₄ (estimated based on substituents).
- Key Features : Contains a pyridine ring substituted with iodine, methoxy, and pyrrolidine-carbamate groups.
- Applications : The iodine atom may confer utility in radiopharmaceuticals or as a halogenated intermediate in cross-coupling reactions .
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide
- Molecular Formula : Likely C₂₃H₄₀ClN₃O₂Si (estimated).
- Key Features : Incorporates a silyl-protected alcohol (tert-butyldimethylsilyloxy), a chloropyridine ring, and a pivalamide group.
- Applications : The silyl group is typically used as a protective moiety in multi-step organic synthesis, while the chloropyridine may enhance binding in medicinal chemistry contexts .
Comparative Data Table
Reactivity and Stability Insights
Amidoxime Group (Target Compound) :
The amidoxime moiety enables metal coordination (e.g., with transition metals like copper or iron), making it relevant for catalysis or environmental remediation (e.g., uranium extraction) .Pyridine Derivatives :
- The iodo substituent in Derivative 1 facilitates nucleophilic substitution or Suzuki-Miyaura coupling, critical in medicinal chemistry .
- Derivative 2’s silyloxy group is acid-labile, allowing selective deprotection in synthetic pathways, while the chloropyridine may enhance pharmacokinetic properties in drug design .
Solubility and Steric Considerations
- The target compound’s smaller molecular weight and polar amidoxime group suggest higher solubility in polar solvents compared to the bulkier pyridine derivatives.
Biological Activity
tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C10H19N3O3
- Molecular Weight : 201.26 g/mol
- CAS Number : 500024-95-3
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease.
Enzyme Inhibition
- β-secretase Inhibition : The compound has shown promising results as a β-secretase inhibitor, with an IC50 value indicating moderate potency (approximately 15.4 nM) .
- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase with a Ki value of 0.17 μM, contributing to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function .
Biological Activity in Preclinical Studies
In vitro and in vivo studies have demonstrated the protective effects of this compound against neurodegenerative processes.
In Vitro Studies
- Astrocyte Protection : The compound exhibited a moderate protective effect against astrocyte cell death induced by amyloid-beta (Aβ) peptides. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
- Amyloid Aggregation Inhibition : At a concentration of 100 μM, it inhibited Aβ aggregation by approximately 85%, suggesting its potential to mitigate amyloid plaque formation .
In Vivo Studies
In animal models, particularly those induced with scopolamine to mimic Alzheimer's disease-like symptoms:
- The compound demonstrated a decrease in Aβ levels; however, the effects were not statistically significant compared to established treatments like galantamine .
- The reduction in β-secretase activity was noted but lacked significant differences when compared to controls .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection strategies, often involving coupling reactions with hydroxylamine derivatives. For example, tert-butyl pyrrolidine carboxylates are typically prepared by reacting pyrrolidine intermediates with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). The N-hydroxycarbamimidoyl group can be introduced via nucleophilic substitution or condensation reactions using hydroxylamine derivatives. Column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) is commonly employed for purification to suppress amine-related byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (≥98% is typical for research-grade compounds) .
- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in ¹H NMR) and pyrrolidine backbone (δ 1.8–3.5 ppm). The N-hydroxycarbamimidoyl moiety can be identified via IR (N–O stretch ~930 cm⁻¹) and ¹³C NMR (carbamimidoyl carbon at ~160 ppm) .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z ~270–300 depending on substituents) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Refrigerate at 4°C in airtight containers to prevent degradation .
- Emergency Measures : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Methodological Answer : Contradictions often arise from stereochemical variations or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
- X-ray Crystallography : Confirm solid-state structure when ambiguous peaks persist .
- Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to identify solvent interactions .
Q. What reaction optimization strategies improve yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Temperature Control : Reactions involving Boc-protected amines often require low temperatures (0–5°C) during coupling to minimize side reactions .
- Catalyst Screening : Use Pd catalysts for cross-coupling reactions with boronate esters (e.g., Suzuki-Miyaura) .
- Workup Optimization : Employ scavenger resins (e.g., Si-Trisamine) to remove unreacted aldehydes or amines before purification .
Q. How does the N-hydroxycarbamimidoyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The N-hydroxycarbamimidoyl group acts as a versatile pharmacophore:
- Metal Chelation : Binds transition metals (e.g., Fe³⁺, Cu²⁺), enabling applications in enzyme inhibition studies .
- Hydrogen Bonding : Enhances interactions with biological targets (e.g., kinases, proteases) via –NH and –OH groups .
- Stability Considerations : The hydroxylamine moiety may require inert atmospheres (N₂/Ar) to prevent oxidation during storage .
Q. What computational methods predict the compound’s bioactivity and metabolic pathways?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity) and bioavailability scores based on molecular descriptors (e.g., polar surface area ≈ 60 Ų) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic reactions .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks after Boc deprotection?
- Methodological Answer : Common issues include:
- Incomplete Deprotection : Residual tert-butyl groups (δ 1.4 ppm) suggest insufficient acid treatment (use TFA/DCM 1:1 for 2 hours) .
- Degradation Products : Hydrolysis of the carbamimidoyl group under acidic conditions may generate hydroxylamine (δ 5.0 ppm in ¹H NMR) .
- Solution : Re-analyze under anhydrous conditions and compare with reference spectra of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
